Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate
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Overview
Description
Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate is an organic compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Synthetic Routes and Reaction Conditions:
Nucleophilic Ring Opening of Aziridines: One common method involves the nucleophilic ring opening of aziridines with suitable nucleophiles.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production methods often involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to maximize efficiency and minimize by-products.
Types of Reactions:
Reduction: Reduction reactions can target the aziridine ring, leading to ring-opening and formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to induce ring-opening.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aziridine derivatives.
Scientific Research Applications
Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antiviral agents.
Materials Science: The compound’s reactivity makes it useful in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic residues.
Mechanism of Action
The mechanism of action of methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate involves its high ring strain, which makes the aziridine ring highly reactive. This reactivity allows it to undergo nucleophilic ring-opening reactions, forming covalent bonds with nucleophiles such as thiols, amines, and hydroxyl groups. These interactions can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Aziridine-2-carboxylic acid: Similar in structure but lacks the hydroxypropyl group, making it less versatile in certain reactions.
N-(3-hydroxypropyl)aziridine: Similar but without the carboxylate group, affecting its reactivity and applications.
Uniqueness: Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate is unique due to the presence of both the hydroxypropyl and carboxylate groups, which enhance its reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler counterparts.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-5-8(6)3-2-4-9/h6,9H,2-5H2,1H3 |
InChI Key |
NBYBVGKQPNJZLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN1CCCO |
Origin of Product |
United States |
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